2,6-Bis(4-hexylphenyl)anthracene
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Overview
Description
2,6-Bis(4-hexylphenyl)anthracene is an organic compound with the molecular formula C38H42. It is a derivative of anthracene, where two hexylphenyl groups are attached at the 2 and 6 positions of the anthracene core. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its excellent charge transport properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hexylphenyl)anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and 4-hexylbenzene.
Reaction Conditions: A Friedel-Crafts alkylation reaction is employed, where anthracene reacts with 4-hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-hexylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the anthracene core or the hexylphenyl groups
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used
Scientific Research Applications
2,6-Bis(4-hexylphenyl)anthracene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of OFETs due to its high charge mobility and stability
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its excellent photophysical properties.
Material Science: Studied for its potential in creating high-performance organic semiconductors and nanostructures.
Chemical Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism by which 2,6-Bis(4-hexylphenyl)anthracene exerts its effects is primarily through its interaction with electronic devices:
Comparison with Similar Compounds
Similar Compounds
2,6-Di(4-cyclohexylphenyl)anthracene: Similar structure but with cyclohexyl groups instead of hexyl groups.
9,10-Bis((4-hexylphenyl)ethynyl)anthracene: Another derivative with ethynyl linkages, used in optoelectronic applications.
Uniqueness
2,6-Bis(4-hexylphenyl)anthracene is unique due to its combination of high charge mobility, stability, and ease of synthesis. Its hexylphenyl groups provide a balance between solubility and electronic properties, making it highly suitable for various organic electronic applications .
Properties
Molecular Formula |
C38H42 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2,6-bis(4-hexylphenyl)anthracene |
InChI |
InChI=1S/C38H42/c1-3-5-7-9-11-29-13-17-31(18-14-29)33-21-23-35-28-38-26-34(22-24-36(38)27-37(35)25-33)32-19-15-30(16-20-32)12-10-8-6-4-2/h13-28H,3-12H2,1-2H3 |
InChI Key |
JINUCGGYXBOOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)CCCCCC)C=C3C=C2 |
Origin of Product |
United States |
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